molecular formula C12H14F3NO2 B8229252 (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid

(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid

Cat. No.: B8229252
M. Wt: 261.24 g/mol
InChI Key: HUIVMQGNHAVUAN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethylbenzaldehyde and (S)-2-aminopentanoic acid.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 4-trifluoromethylbenzaldehyde with (S)-2-aminopentanoic acid under acidic conditions.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Reduced amino acid derivatives

    Substitution: Substituted trifluoromethyl derivatives

Scientific Research Applications

(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is utilized in the design and synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: The compound serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-5-phenylpentanoic acid
  • (S)-2-Amino-5-(4-chlorophenyl)pentanoic acid
  • (S)-2-Amino-5-(4-methylphenyl)pentanoic acid

Uniqueness

(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and binding affinity towards biological targets, making it a valuable tool in medicinal chemistry and materials science.

Properties

IUPAC Name

(2S)-2-amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)9-6-4-8(5-7-9)2-1-3-10(16)11(17)18/h4-7,10H,1-3,16H2,(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIVMQGNHAVUAN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC[C@@H](C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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